

Spectroscopic Profile of 3-Fluorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorophenylboronic acid

Cat. No.: B151535

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluorophenylboronic acid** (CAS No: 768-35-4), a versatile building block in organic synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Fluorophenylboronic acid**, providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of **3-Fluorophenylboronic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
8.18	s	-	B(OH) ₂	DMSO-d ₆
7.61 - 7.55	m	-	Ar-H	DMSO-d ₆
7.48 - 7.42	m	-	Ar-H	DMSO-d ₆
7.21 - 7.14	m	-	Ar-H	DMSO-d ₆

Source: SpectraBase[1]

Table 2: ¹³C NMR Data of **3-Fluorophenylboronic acid**

Chemical Shift (δ) ppm	Assignment	Solvent
163.2 (d, J = 243.5 Hz)	C-F	Acetone-d ₆
136.5 (br)	C-B	Acetone-d ₆
130.9 (d, J = 7.9 Hz)	Ar-C	Acetone-d ₆
126.5 (d, J = 2.7 Hz)	Ar-C	Acetone-d ₆
120.3 (d, J = 21.1 Hz)	Ar-C	Acetone-d ₆
116.6 (d, J = 23.3 Hz)	Ar-C	Acetone-d ₆

Source: SpectraBase[2]

Table 3: ¹⁹F and ¹¹B NMR Data of **3-Fluorophenylboronic acid**

Nucleus	Chemical Shift (δ) ppm	Solvent
¹⁹ F	-113.8	Acetone-d ₆
¹¹ B	29.8	Acetone-d ₆

Source: SpectraBase[2]

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectral Data of **3-Fluorophenylboronic acid**

Wavenumber (cm ⁻¹)	Assignment
3321	O-H stretching (intermolecular H-bonds)
1599, 1578, 1488, 1445	Aromatic C=C stretching
1348	B-O stretching
1288, 1238	In-plane O-H bending
1198	C-F stretching
1088	B-OH stretching
878, 750, 685	Out-of-plane C-H bending

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy[3]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of **3-Fluorophenylboronic acid**

Parameter	Value
Molecular Formula	C ₆ H ₆ BFO ₂
Molecular Weight	139.92 g/mol
Exact Mass	140.04448 Da
Major Fragment (m/z)	122 [M-H ₂ O] ⁺

Source: PubChem[4]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO- d_6 or Acetone- d_6) in a standard 5 mm NMR tube.

- ^1H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO- d_5 at 2.50 ppm).
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are recorded. Chemical shifts are referenced to the solvent peak (e.g., Acetone- d_6 at 29.84 and 206.26 ppm).
- ^{19}F NMR: ^{19}F NMR spectra are acquired with proton decoupling. Chemical shifts are typically referenced externally to a standard such as CFCl_3 .
- ^{11}B NMR: ^{11}B NMR spectra are recorded to observe the boron nucleus. Chemical shifts are referenced externally to $\text{BF}_3 \cdot \text{OEt}_2$.

Infrared (IR) Spectroscopy

FT-IR spectra of solid **3-Fluorophenylboronic acid** are commonly obtained using the KBr pellet or Attenuated Total Reflectance (ATR) method.

- KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam.
- ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.

The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

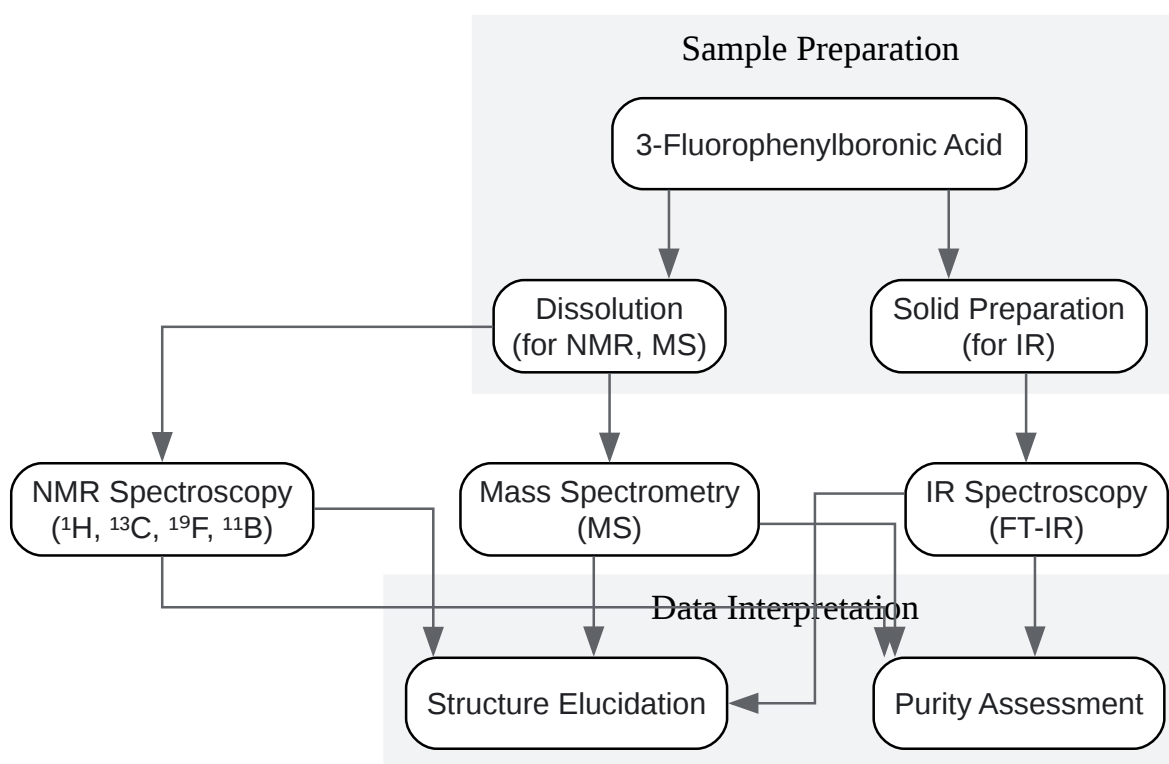
Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
- **ESI-MS:** The sample solution is infused into the ESI source. The analysis can be performed in either positive or negative ion mode.
- **EI-MS:** For EI-MS, the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like **3-Fluorophenylboronic acid** can be visualized as follows:



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Caption: Workflow for the spectroscopic analysis of **3-Fluorophenylboronic acid**.

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